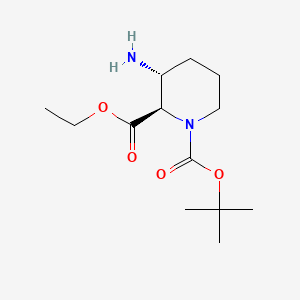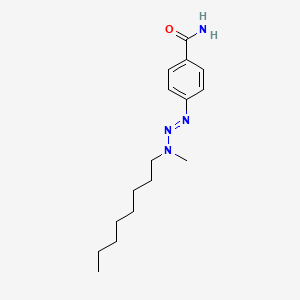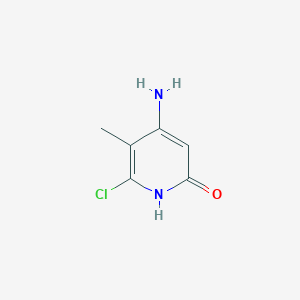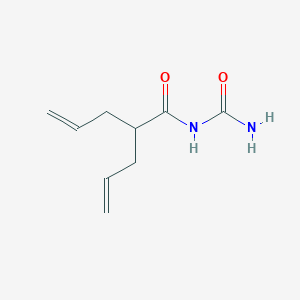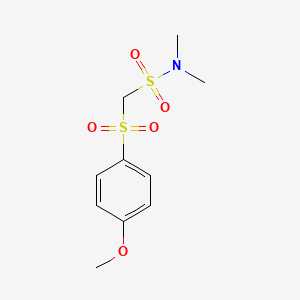
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide is an organic compound with the molecular formula C10H15NO5S2 It is a sulfonamide derivative, characterized by the presence of a methoxyphenyl group and a dimethylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethylmethanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-methoxybenzenesulfonyl chloride+N,N-dimethylmethanesulfonamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- N-Hydroxy 1n (4-Methoxyphenyl)Sulfonyl-4- (Z,E-N-Methoxyimino)Pyrrolidine-2r-Carboxamide
- N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
Uniqueness
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a dimethylmethanesulfonamide moiety distinguishes it from other sulfonamide derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
55116-74-0 |
|---|---|
Molecular Formula |
C10H15NO5S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C10H15NO5S2/c1-11(2)18(14,15)8-17(12,13)10-6-4-9(16-3)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
IJRCLPSBWPTBBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


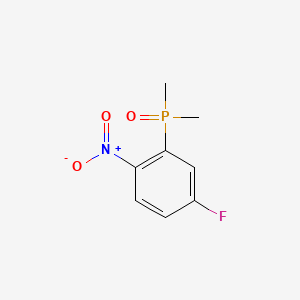
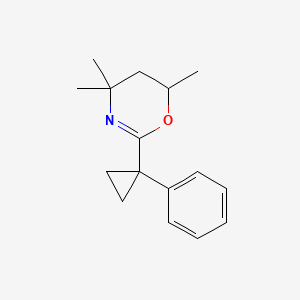
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
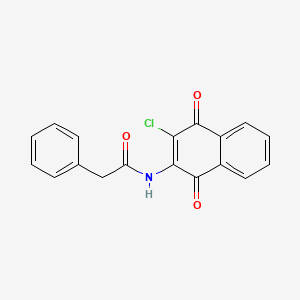
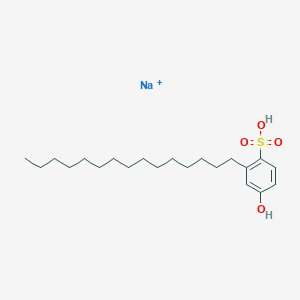
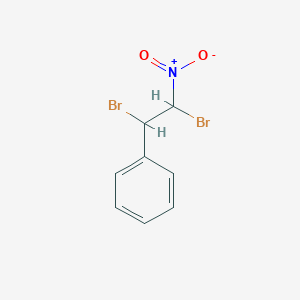
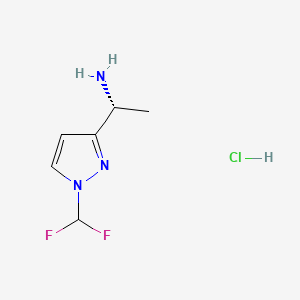
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
